molecular formula C18H19F3N4O4 B2465836 1-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034291-24-0

1-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2465836
CAS RN: 2034291-24-0
M. Wt: 412.369
InChI Key: VLACDESLOKVPQE-UHFFFAOYSA-N
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Description

The compound “1-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The molecule also includes a benzo[d][1,3]dioxol-5-yl group and a piperidin-4-yl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling . Another study reported the synthesis of benzo [d] [1,3]dioxole gathered pyrazole derivatives by the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the synthesis of 1-benzo [1,3]dioxol-5-yl-indoles involved a Pd - catalyzed C-N cross - coupling . Another study reported the synthesis of benzo [d] [1,3]dioxole gathered pyrazole derivatives by the reaction of chalcones with phenyl hydrazine .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the compound (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one has a molecular weight of 259.3004 .

Scientific Research Applications

Anticancer Activity

The compound exhibits promising anticancer potential. Researchers have designed a series of 1-benzo[1,3]dioxol-5-yl-indoles with 3-N-fused heteroaryl moieties based on literature reports. These derivatives were synthesized using a Pd-catalyzed C-N cross-coupling method and evaluated against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells. Notably, compounds 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 demonstrated significant anticancer activity, with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells. Mechanistic studies revealed that compound 20 induced cell cycle arrest at the S phase and apoptosis in CCRF-CEM cancer cells .

PD-L1 Inhibition

A series of novel benzo[c][1,2,5]oxadiazole derivatives, including the compound L7, were designed and synthesized as inhibitors of PD-L1. Compound L7 exhibited an impressive IC50 value of 1.8 nM in a homogeneous time-resolved fluorescence (HTRF) assay, surpassing the lead compound BMS-1016 by 20-fold .

Synthesis of Diselane Derivatives

The compound serves as a precursor in the synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane. This synthetic endeavor involves treating piperonal with NaHSe in the presence of piperidine hydrochloride and ethanol as a solvent .

Total Synthesis of Benzylisoquinoline Alkaloids

By modifying the total synthetic route and combining it with aza-Michael addition, Bischler–Napieralski reaction, and N-arylation, researchers have applied this methodology to the total syntheses of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids, including coptisines and dibenzopyrrocolines .

Exploration of Indole-Based Antitubulin Agents

Given the indole nucleus’s privileged structural motif, researchers have designed and synthesized indole-based compounds inspired by antitubulin molecules. Previous structure–activity studies have highlighted specific positions on the indole moiety that tolerate various substituents. These efforts contribute to the ongoing search for potent anti-tumor agents .

Further Optimization and Structure–Activity Relationships

The 1-benzo[1,3]dioxol-5-yl-indoles with 3-N-fused heteroaryl moieties may serve as templates for further optimization. Researchers aim to develop more active analogs and gain a comprehensive understanding of the structure–activity relationships of indole-based anticancer molecules .

Mechanism of Action

properties

IUPAC Name

2-[1-[2-(1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O4/c1-23-16(18(19,20)21)22-25(17(23)27)12-4-6-24(7-5-12)15(26)9-11-2-3-13-14(8-11)29-10-28-13/h2-3,8,12H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLACDESLOKVPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)CC3=CC4=C(C=C3)OCO4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

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